Acetic acid, (dimethoxyphosphinyl)[[(phenylmethoxy)carbonyl]amino]- Acetic acid, (dimethoxyphosphinyl)[[(phenylmethoxy)carbonyl]amino]-
Brand Name: Vulcanchem
CAS No.: 89525-07-5
VCID: VC13505614
InChI: InChI=1S/C12H16NO7P/c1-18-21(17,19-2)10(11(14)15)13-12(16)20-8-9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3,(H,13,16)(H,14,15)
SMILES: COP(=O)(C(C(=O)O)NC(=O)OCC1=CC=CC=C1)OC
Molecular Formula: C12H16NO7P
Molecular Weight: 317.23 g/mol

Acetic acid, (dimethoxyphosphinyl)[[(phenylmethoxy)carbonyl]amino]-

CAS No.: 89525-07-5

Cat. No.: VC13505614

Molecular Formula: C12H16NO7P

Molecular Weight: 317.23 g/mol

* For research use only. Not for human or veterinary use.

Acetic acid, (dimethoxyphosphinyl)[[(phenylmethoxy)carbonyl]amino]- - 89525-07-5

Specification

CAS No. 89525-07-5
Molecular Formula C12H16NO7P
Molecular Weight 317.23 g/mol
IUPAC Name 2-dimethoxyphosphoryl-2-(phenylmethoxycarbonylamino)acetic acid
Standard InChI InChI=1S/C12H16NO7P/c1-18-21(17,19-2)10(11(14)15)13-12(16)20-8-9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3,(H,13,16)(H,14,15)
Standard InChI Key RTXDKVFNAOMDFV-UHFFFAOYSA-N
SMILES COP(=O)(C(C(=O)O)NC(=O)OCC1=CC=CC=C1)OC
Canonical SMILES COP(=O)(C(C(=O)O)NC(=O)OCC1=CC=CC=C1)OC

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound features a central acetic acid backbone substituted with two functional groups:

  • A dimethoxyphosphinyl group (P(O)(OMe)2\text{P(O)(OMe)}_2), which confers phosphorylation reactivity.

  • A [(phenylmethoxy)carbonyl]amino (Cbz-protected amino) group, enabling selective deprotection for further functionalization .

The SMILES representation (COP(=O)(C(C(=O)O)NC(=O)OCC1=CC=CC=C1)OC) and IUPAC name (2-dimethoxyphosphoryl-2-(phenylmethoxycarbonylamino)acetic acid) highlight its structural complexity.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC12H16NO7P\text{C}_{12}\text{H}_{16}\text{NO}_{7}\text{P}
Molecular Weight317.23 g/mol
CAS Registry Number89525-07-5
InChIKeyRTXDKVFNAOMDFV-UHFFFAOYSA-N

Synthesis and Preparation

Synthetic Pathways

The compound is synthesized via Horner-Wadsworth-Emmons (HWE) reactions, leveraging its phosphonate moiety for carbon-carbon bond formation. A representative protocol involves:

  • Condensation: Reacting a Cbz-protected glycine derivative with a dimethoxyphosphinylacetate precursor in dichloromethane (DCM) at 0°C .

  • Catalytic Amination: Employing copper(I) iodide (CuI) and cesium acetate (CsOAc) in dimethyl sulfoxide (DMSO) at 30°C to facilitate intramolecular cyclization .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYieldSource
Phosphonate FormationTMG, DCM, 0°C → rt90%
CyclizationCuI, CsOAc, DMSO, 30°C, 24h74–90%

Applications in Organic Synthesis

Peptide Chemistry

The Cbz group serves as a temporary protecting group for amines, enabling selective deprotection under hydrogenolytic conditions. This property is pivotal in sequential peptide coupling strategies .

Phosphorus-Containing Compounds

The dimethoxyphosphinyl moiety facilitates phosphorylation reactions, making the compound a precursor for:

  • Phosphopeptide mimics (e.g., kinase inhibitors).

  • Agrochemical intermediates (e.g., herbicides) .

SupplierPurityPackagingPrice (USD)Source
TRC95%1g$165
American Custom Chemicals95%5mg$498.83

Research Findings and Advancements

Mechanistic Insights

Studies demonstrate that the CuI/CsOAc system enhances intramolecular amination efficiency by stabilizing reactive intermediates via coordination . This methodology tolerates acid- and base-sensitive functional groups, outperforming palladium-catalyzed alternatives in selectivity .

Total Synthesis Applications

The compound has been instrumental in synthesizing complex natural products:

  • Duocarmycins: Potent antitumor agents requiring precise C–N bond formation .

  • (+)-Yatakemycin: A DNA-alkylating antibiotic with a reactive indole core .

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